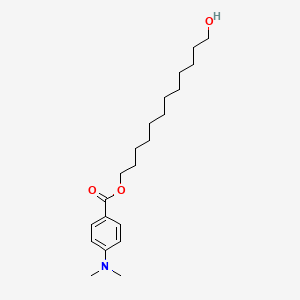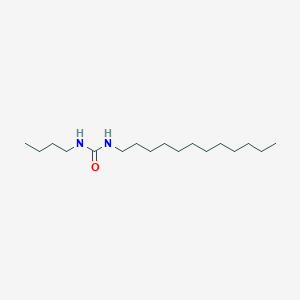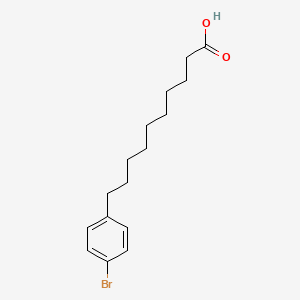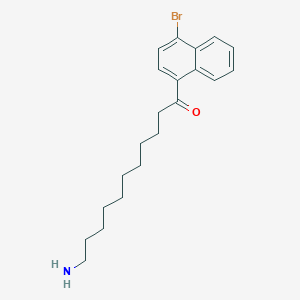![molecular formula C18H30O B14298042 {[(Undecan-2-yl)oxy]methyl}benzene CAS No. 112476-32-1](/img/structure/B14298042.png)
{[(Undecan-2-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Undecan-2-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with an undecan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Undecan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-undecanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 2-undecanol to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(Undecan-2-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alkane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
{[(Undecan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of {[(Undecan-2-yl)oxy]methyl}benzene involves its interaction with biological membranes. The undecan-2-yloxy group allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.
2-Undecanol: An alcohol with a long hydrophobic chain, similar to the undecan-2-yloxy group in {[(Undecan-2-yl)oxy]methyl}benzene}.
Benzyl ether: Compounds with ether linkages similar to this compound}.
Uniqueness
This compound is unique due to its combination of a hydrophobic alkyl chain and an aromatic benzene ring, making it suitable for applications that require both hydrophobic and aromatic interactions. This dual functionality is not commonly found in simpler compounds like benzyl alcohol or 2-undecanol.
Propriétés
Numéro CAS |
112476-32-1 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
undecan-2-yloxymethylbenzene |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-10-13-17(2)19-16-18-14-11-9-12-15-18/h9,11-12,14-15,17H,3-8,10,13,16H2,1-2H3 |
Clé InChI |
QTUAGTKPOLMKMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



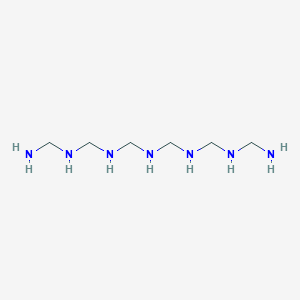
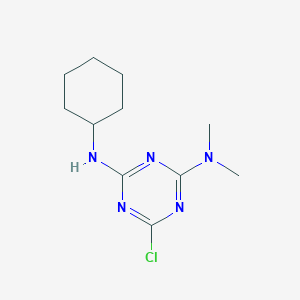
sulfanium bromide](/img/structure/B14297986.png)
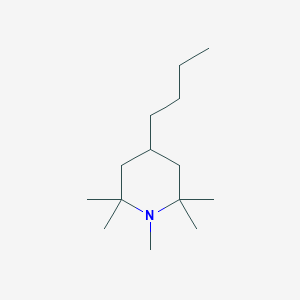
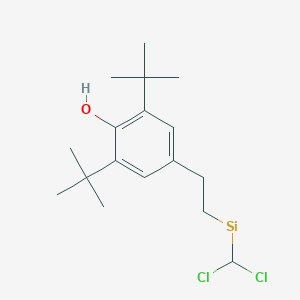
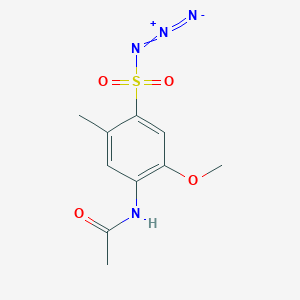
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
